(R)-1-(3-Bromophenyl)ethanamine hydrochloride
Overview
Description
“®-1-(3-Bromophenyl)ethanamine hydrochloride” is a chemical compound with the empirical formula C8H10BrN. It is a chiral compound, meaning it has a specific three-dimensional arrangement of its atoms . This compound is also known as “®-(+)-4-Bromo-α-methylbenzylamine” and has a molecular weight of 200.08 .
Molecular Structure Analysis
The molecular structure of “®-1-(3-Bromophenyl)ethanamine hydrochloride” can be represented by the SMILES stringCC@@Hc1ccc(Br)cc1
. This indicates that the molecule consists of a bromophenyl group attached to an ethanamine group. The ‘@@H’ in the SMILES string denotes the specific three-dimensional arrangement of the molecule . Physical And Chemical Properties Analysis
“®-1-(3-Bromophenyl)ethanamine hydrochloride” has a density of 1.390 g/mL at 20 °C . Its optical activity is [α]20/D +20.5±1°, c = 3% in methanol, and its refractive index is n20/D 1.566 .Scientific Research Applications
Specific Scientific Field
The research is in the field of Material Science , specifically in the synthesis of porous organic frameworks (POFs) .
Summary of the Application
Copolymerized porous organic frameworks (C-POFs) were synthesized using monomers of tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine . These materials have high physicochemical stability and large surface areas, making them excellent for gas storage .
3. Methods of Application or Experimental Procedures The C-POFs were synthesized by a Yamamoto-type Ullmann cross-coupling reaction . This reaction involved the use of monomers of tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine in different ratios .
Summary of Results or Outcomes
The synthesized C-POFs exhibited excellent H2, CH4, and CO2 adsorption properties at both low and high pressures . This suggests that these materials could be used for efficient gas storage .
Specific Scientific Field
The research is in the field of Organic Chemistry , specifically in the synthesis of N-BOC protected amines .
Summary of the Application
2-(4-Bromophenyl)ethanamine, N-BOC protected is a compound that is used in the synthesis of various organic compounds . The N-BOC protecting group is commonly used in organic synthesis to protect amines .
3. Methods of Application or Experimental Procedures The N-BOC protected 2-(4-Bromophenyl)ethanamine can be synthesized from 2-(4-Bromophenyl)ethanamine using BOC anhydride in the presence of a base . The resulting compound can then be used as a building block in the synthesis of more complex organic molecules .
Summary of Results or Outcomes
The N-BOC protected 2-(4-Bromophenyl)ethanamine can be used in a variety of organic reactions, including coupling reactions and substitution reactions . The N-BOC protecting group can be easily removed under acidic conditions to reveal the free amine .
properties
IUPAC Name |
(1R)-1-(3-bromophenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZBIRPQFCGDRY-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Bromophenyl)ethanamine hydrochloride | |
CAS RN |
1167414-91-6 | |
Record name | Benzenemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167414-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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